REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[C:7]1(=O)[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1>CCCCCC>[CH2:10]1[CH2:9][CH:8]=[C:7]([N:1]2[CH2:6][CH2:5][O:4][CH2:3][CH2:2]2)[CH2:12][CH2:11]1
|
Name
|
|
Quantity
|
697 mL
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
820 mL
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=O
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux under nitrogen with a Dean-Stark trap for 18 hours
|
Duration
|
18 h
|
Type
|
DISTILLATION
|
Details
|
The aqueous phase (206 ml.) is collected in the distillate trap
|
Type
|
DISTILLATION
|
Details
|
The mixture is distilled under vacuum
|
Type
|
TEMPERATURE
|
Details
|
increasing the vacuum to 29 inches and 90°-100°
|
Name
|
|
Type
|
product
|
Smiles
|
C1CCC(=CC1)N2CCOCC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |